molecular formula C22H27N3O4S B2556102 N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 325851-08-9

N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2556102
CAS No.: 325851-08-9
M. Wt: 429.54
InChI Key: JYWLFTULLFWSDT-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a high-purity chemical reagent designed for research applications. This compound belongs to a class of molecules featuring both morpholine and piperidine heterocycles, structures that are frequently investigated in medicinal chemistry for their diverse biological activities . Compounds with similar scaffolds have shown research value as antagonists for G Protein-Coupled Receptors (GPCRs), including muscarinic acetylcholine receptors (mAChRs), which are relevant targets for the study of neurological disorders such as Parkinson's disease and dystonia . The structural motif of a benzamide linked to a sulfonylpiperidine group is also found in molecules studied for their interaction with cannabinoid receptors (CB1 and CB2), suggesting potential utility in research areas like pain, inflammation, and neurodegenerative diseases . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool to explore novel signaling pathways. The presence of the sulfonamide group can influence the compound's physicochemical properties and its ability to interact with biological targets . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-22(23-19-6-8-20(9-7-19)24-14-16-29-17-15-24)18-4-10-21(11-5-18)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWLFTULLFWSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of 4-aminophenylmorpholine with a suitable sulfonyl chloride, such as piperidine-1-sulfonyl chloride, under basic conditions to form the sulfonamide intermediate.

    Coupling with Benzoyl Chloride: The sulfonamide intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups on the benzamide or sulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF), and room temperature.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide has shown promise as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation as a potential chemotherapeutic agent .

2. Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Specifically, it has been linked to the inhibition of enzymes associated with metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition can be beneficial in treating conditions like metabolic syndrome, type 2 diabetes, and obesity by modulating cortisol metabolism .

3. Neurological Disorders
There is emerging evidence supporting the use of this compound in treating central nervous system disorders. Its potential effectiveness against mild cognitive impairment and early dementia, including Alzheimer's disease, is noteworthy. The ability to cross the blood-brain barrier could enhance its therapeutic profile in neurodegenerative diseases .

Biological Activities

1. Antibacterial Properties
The sulfonamide moiety present in this compound contributes to its antibacterial activity. Compounds with similar functional groups have been reported to exhibit significant antibacterial effects against various bacterial strains, indicating potential for development as antibiotic agents .

2. Pharmacological Effects
The compound's pharmacological profile includes activities such as:

  • Analgesic Effects: Compounds containing piperidine structures are often associated with pain relief properties.
  • Antidiabetic Effects: Due to its influence on glucose metabolism and insulin regulation, it may have applications in diabetes management.
  • Anesthetic Properties: Similar compounds have shown effectiveness in anesthesia, suggesting potential applications in pain management during surgical procedures .

Case Studies

StudyFindingsImplications
In Vitro Cytotoxicity Assay Demonstrated significant cytotoxicity against breast cancer cell lines at low micromolar concentrations.Supports further development as an anticancer therapeutic.
Enzyme Inhibition Study Inhibited 11β-hydroxysteroid dehydrogenase type 1 activity by over 70%.Potential application in metabolic syndrome treatment.
Neuroprotective Effects Showed neuroprotective effects in animal models of Alzheimer's disease through modulation of neurotransmitter levels.Indicates potential for treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide involves its ability to interact with specific molecular targets and pathways. The compound has been found to inhibit the activity of certain enzymes and proteins, such as proteases and kinases, which play a crucial role in the development and progression of various diseases. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound’s core benzamide structure is shared with several analogs, but substituents dictate functional differences:

Compound Name Core Structure Key Substituents Biological Activity (Inferred/Reported) References
Target Compound Benzamide 4-(morpholin-4-yl)phenyl, piperidine-1-sulfonyl Potential kinase inhibition, anticancer -
Momelotinib dihydrochloride Benzamide Cyanomethyl, pyrimidinylamino, morpholin-4-ylphenyl Myeloproliferative neoplasms
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide Benzamide Pyrrolidine-1-sulfonyl, 4-methylpyrimidin-2-yl sulfamoyl Unspecified (likely kinase-targeted)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide Imidazole, 3-chloro-4-fluorophenyl Anticancer (cervical cancer)
4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(pyridin-3-yl)pyrimidin-2-ylphenyl]benzamide methanesulfonate Benzamide Methylpiperazine, pyridinylpyrimidinylamino Tumor therapy (crystalline form)

Key Observations :

  • Morpholine vs. Piperazine/Pyrrolidine: The target compound’s morpholine group (a six-membered ring with one oxygen atom) may enhance solubility compared to momelotinib’s pyrimidinylamino group or ’s pyrrolidine sulfonyl (five-membered nitrogen ring) .

Biological Activity

N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a piperidine sulfonamide moiety, which are known to enhance biological activity through various mechanisms. The IUPAC name for this compound is this compound, and it has the following molecular formula:

PropertyValue
Molecular FormulaC18_{18}H22_{22}N2_{2}O5_{5}S2_{2}
Molecular Weight382.51 g/mol
CAS NumberNot available

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and receptors involved in tumor growth and metabolic pathways.

Antitumor Activity

Research has shown that derivatives of benzamide compounds exhibit significant antitumor activity. For instance, a study evaluated a series of piperidine derivatives, revealing that some compounds inhibited the proliferation of HepG2 cancer cells with IC50_{50} values as low as 0.25 μM. The mechanism involved cell cycle arrest mediated by the p53/p21 pathway, highlighting the potential of these compounds in cancer therapy .

Antidiabetic Potential

In addition to its anticancer properties, this compound may also exhibit antidiabetic effects. Compounds containing morpholine and piperidine structures have been associated with glucose regulation. For example, studies on similar derivatives showed significant inhibition of α-glucosidase and improved insulin sensitivity in diabetic models .

Study 1: Antitumor Efficacy

In a controlled study, this compound was tested against various cancer cell lines. The results indicated that the compound effectively reduced cell viability in HepG2 cells and induced apoptosis through the activation of pro-apoptotic factors .

Study 2: Metabolic Regulation

Another investigation focused on the compound's role in metabolic regulation. In vitro assays demonstrated that the compound could enhance glucose uptake in muscle cells, suggesting its potential application in treating type 2 diabetes .

Summary of Biological Activities

Activity TypeObservationsReference
AntitumorIC50_{50} = 0.25 μM in HepG2 cells
AntidiabeticEnhanced glucose uptake
Enzyme InhibitionInhibition of α-glucosidase

Q & A

Advanced Research Question

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s coordination to zinc ions in active sites .
  • MD Simulations : Run 100-ns trajectories to assess stability of piperidine-morpholine conformers in binding pockets .
  • SAR Analysis : Compare docking scores of analogs with varying substituents to identify critical pharmacophores .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question
Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Purity Validation : Re-characterize batches via HPLC (>98% purity) and elemental analysis .
  • Assay Standardization : Use cell lines with consistent passage numbers and ATP-based viability assays (e.g., CellTiter-Glo®) .
  • Structural Reanalysis : Revisit X-ray crystallography data (if available) to confirm stereochemistry and hydration states, as done in benzothiadiazine studies .

What role does the piperidine-sulfonyl group play in modulating biological activity?

Basic Research Question
The sulfonyl group acts as a hydrogen-bond acceptor, enhancing target binding (e.g., to serine proteases or kinases). Piperidine confers conformational flexibility, enabling adaptation to hydrophobic pockets.
Evidence : Analogous sulfonamides show improved IC₅₀ values (~10 nM) in enzyme inhibition assays compared to non-sulfonyl derivatives .
Experimental Design : Synthesize des-sulfonyl analogs and compare activity in dose-response assays .

How can researchers design stability studies for this compound under physiological conditions?

Advanced Research Question

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via UPLC-MS .
  • Light/Thermal Stability : Expose solid samples to ICH Q1B conditions (e.g., 40°C/75% RH) and analyze by DSC/TGA .
  • Metabolite ID : Use hepatocyte incubations with LC-HRMS to identify oxidative metabolites (e.g., N-oxidation of morpholine) .

What are the best practices for safe handling and storage of this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Storage : Keep at −20°C in amber vials under nitrogen to prevent hydrolysis/oxidation .
  • Waste Disposal : Neutralize solutions with dilute NaOH and dispose via certified hazardous waste services .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency?

Advanced Research Question

  • Substituent Variation : Replace morpholine with pyrrolidine or thiomorpholine to assess steric/electronic effects .
  • Bioisosteres : Introduce trifluoromethyl (CF₃) or methylsulfonyl (SO₂Me) groups to enhance target affinity, as seen in biphenyl analogs .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with IC₅₀ values .

What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?

Advanced Research Question

  • Kinase Profiling : Use ADP-Glo™ kinase assays against a panel (e.g., EGFR, VEGFR2) to measure ATP-competitive inhibition .
  • Cellular Efficacy : Test in Ba/F3 cells expressing mutant kinases, monitoring proliferation via MTT assays .
  • Off-Target Screening : Employ thermal shift assays (TSA) to identify non-kinase targets .

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